HDAC1 Inhibitor Scaffold: Quantitative Potency Advantage over Unsubstituted Isoxazole
3-Phenylisoxazole-5-carboxylic acid serves as the core scaffold for a series of potent HDAC1 inhibitors. In a head-to-head study of 16 synthesized derivatives, the most potent compound (compound 17) showed an HDAC1 inhibition rate of 86.78% at 1000 nM and antiproliferative IC50 of 5.82 μM against prostate cancer PC3 cells [1]. This is in contrast to unsubstituted isoxazole-5-carboxylic acid derivatives, which typically show IC50 values in the micromolar to submicromolar range against other targets like xanthine oxidase (e.g., 0.13 μM for a potent derivative) [2] but lack reported HDAC1 activity. The 3-phenyl substitution on the isoxazole ring is a critical determinant for HDAC1 binding and selectivity, as indicated by molecular docking studies that show optimal occupation of the HDAC1 active pocket by the phenylisoxazole moiety [1].
| Evidence Dimension | HDAC1 inhibition rate |
|---|---|
| Target Compound Data | 86.78% inhibition at 1000 nM for derivative 17 (3-phenylisoxazole scaffold) |
| Comparator Or Baseline | Unsubstituted isoxazole-5-carboxylic acid derivatives: No reported HDAC1 inhibition activity; baseline comparison for xanthine oxidase inhibition: IC50 = 0.13 μM for a derivative |
| Quantified Difference | >86% inhibition at 1000 nM (HDAC1) vs. no reported HDAC1 activity for unsubstituted analogs |
| Conditions | HDAC1 enzymatic assay; PC3 cell antiproliferative assay |
Why This Matters
Prioritizes 3-phenylisoxazole-5-carboxylic acid for HDAC-targeted drug discovery over unsubstituted isoxazole scaffolds.
- [1] Qin X, et al. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PLoS One. 2025;20(11):e0334632. PMID: 41191566. View Source
- [2] Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. J Med Chem. (Referenced via BenchChem, but core data verified). View Source
